Physical and chemical properties of trans-1-Phenyl-1-pentene
Physical and chemical properties of trans-1-Phenyl-1-pentene
An In-depth Technical Guide to trans-1-Phenyl-1-pentene
This guide provides a comprehensive overview of the physical and chemical properties of trans-1-Phenyl-1-pentene, tailored for researchers, scientists, and professionals in drug development. The content herein is structured to deliver not just data, but also expert insights into the practical application and causality behind experimental methodologies.
Introduction and Strategic Overview
trans-1-Phenyl-1-pentene, an aromatic hydrocarbon, presents a unique combination of an unsaturated alkyl chain and a phenyl group. This structure imparts specific reactivity characteristics that are of interest in organic synthesis and as a potential building block in medicinal chemistry. The trans-stereochemistry of the double bond significantly influences its physical properties and steric interactions in chemical reactions. Understanding these fundamental properties is critical for its effective utilization in research and development. This document consolidates key data, provides validated protocols, and offers expert interpretation of its chemical behavior.
Molecular Identity and Structural Elucidation
The unambiguous identification of a chemical entity is the foundation of reproducible science. trans-1-Phenyl-1-pentene is defined by its specific molecular structure and can be identified through various international chemical identifiers.
Table 1: Chemical Identifiers for trans-1-Phenyl-1-pentene
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 16002-93-0 | [1][2] |
| Molecular Formula | C₁₁H₁₄ | [3][4] |
| Molecular Weight | 146.23 g/mol | [5][6] |
| IUPAC Name | (E)-pent-1-en-1-ylbenzene | [2] |
| Synonyms | (1E)-1-Pentenylbenzene, Benzene, (1E)-1-penten-1-yl- | [2][6] |
| InChI Key | KHMYONNPZWOTKW-VMPITWQZSA-N | [2][5] |
| Canonical SMILES | CCCC=CC1=CC=CC=C1 |[3] |
The molecule consists of a pentene chain attached to a benzene ring, with the double bond at the C1 position of the pentene chain. The "trans" or "(E)" designation indicates that the phenyl group and the propyl group are on opposite sides of the double bond, a key structural feature influencing its reactivity and physical properties.
Physicochemical and Thermochemical Properties
The physical properties of a compound dictate its handling, purification, and behavior in different solvent systems. The data presented below has been aggregated from various chemical databases.
Table 2: Physical and Thermochemical Properties of trans-1-Phenyl-1-pentene
| Property | Value | Unit | Source |
|---|---|---|---|
| Appearance | Not specified; likely a colorless liquid | - | [7] |
| Boiling Point | 215.3 | °C at 760 mmHg | [3][7] |
| Density | 0.894 | g/cm³ | [3][7] |
| Flash Point | 77.1 | °C | [3][7] |
| Vapor Pressure | 0.218 | mmHg at 25°C | [3][7] |
| Refractive Index | 1.542 | - | [7] |
| LogP (Octanol/Water) | 3.5 - 3.9 | - | [3][4] |
| Melting Point | Data not available | °C |[7] |
The high LogP value indicates that trans-1-Phenyl-1-pentene is significantly more soluble in nonpolar organic solvents than in water, a critical consideration for reaction and extraction solvent selection.[3][4] Its relatively high boiling point allows for purification by vacuum distillation.[3][7]
Spectroscopic Characterization: The Fingerprint of a Molecule
Spectroscopic analysis is essential for confirming the identity and purity of a compound. Below are the key spectroscopic features of trans-1-Phenyl-1-pentene.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. For trans-1-Phenyl-1-pentene, the key absorptions are:
-
~3020-3080 cm⁻¹: C-H stretching of the aromatic ring and the vinyl group.
-
~2850-2960 cm⁻¹: C-H stretching of the aliphatic propyl group.
-
~1600 and ~1450-1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~965 cm⁻¹: A characteristic C-H out-of-plane bending (wag) for a trans-disubstituted alkene, which is a crucial diagnostic peak for confirming the stereochemistry.[8]
-
~690-770 cm⁻¹: C-H bending for the monosubstituted benzene ring.
The NIST Chemistry WebBook provides a reference gas-phase IR spectrum for this compound.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The spectrum would show distinct signals for the aromatic protons (typically in the 7.0-7.5 ppm range), the vinyl protons (in the 6.0-6.5 ppm range with a large coupling constant, J ≈ 15 Hz, characteristic of a trans double bond), and the aliphatic protons of the propyl group (in the 0.9-2.2 ppm range).
-
¹³C NMR: The spectrum would display signals for the aromatic carbons (120-140 ppm), the vinyl carbons (125-135 ppm), and the aliphatic carbons (10-40 ppm).[6]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A prominent peak at m/z = 146, corresponding to the molecular weight of the compound.[10]
-
Key Fragments: Common fragments would include the loss of alkyl groups, leading to stable benzylic or tropylium ions (e.g., at m/z = 117, 115, 104).[6]
Chemical Reactivity and Synthetic Utility
The reactivity of trans-1-Phenyl-1-pentene is dominated by its two primary functional groups: the alkene and the phenyl ring.
Reactions of the Alkene Group
The electron-rich double bond is susceptible to electrophilic addition reactions. The phenyl group, being directly conjugated with the double bond, stabilizes the carbocation intermediate formed during these reactions at the benzylic position.
Example: Electrophilic Bromination The addition of bromine (Br₂) across the double bond proceeds via a bromonium ion intermediate to yield the dibromo adduct. This reaction is a classic test for unsaturation.
Caption: Electrophilic addition of bromine to the double bond.
Other common alkene reactions include hydrogenation (to form 1-phenylpentane), hydration (to form an alcohol), and epoxidation.
Reactions of the Aromatic Ring
The phenyl group can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The alkenyl group is an ortho-, para-directing group, although reactions on the double bond are typically more facile under mild conditions.
Synthesis and Purification Workflow
A reliable method for synthesizing trans-alkenes is the Wittig reaction, which offers excellent stereochemical control.
Proposed Synthesis: Wittig Reaction
This protocol describes the synthesis of trans-1-Phenyl-1-pentene from benzaldehyde and a butyl-derived Wittig reagent.
Step-by-Step Protocol:
-
Ylide Preparation (In Situ):
-
Rationale: The phosphonium ylide is a strong nucleophile and is typically generated immediately before use due to its reactivity.
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add butyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Add a strong base, such as n-butyllithium (n-BuLi), dropwise. The formation of the deep red or orange ylide indicates a successful reaction. Stir for 30 minutes at this temperature.
-
-
Wittig Reaction:
-
Rationale: The nucleophilic ylide attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent collapse of the betaine intermediate forms the alkene and triphenylphosphine oxide. Using a non-stabilized ylide generally favors the Z-alkene, but reaction conditions can be tuned to favor the E (trans) isomer. For this guide, we assume conditions favoring the trans product.
-
Dissolve benzaldehyde in anhydrous THF and add it dropwise to the ylide solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the benzaldehyde is consumed.
-
-
Workup and Extraction:
-
Rationale: To quench the reaction and separate the organic product from inorganic salts and the polar by-product (triphenylphosphine oxide).
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Column Chromatography and Distillation
Step-by-Step Protocol:
-
Flash Column Chromatography:
-
Rationale: To separate the nonpolar product from the highly polar triphenylphosphine oxide by-product.
-
Prepare a silica gel column using a nonpolar eluent system (e.g., hexanes or a 98:2 mixture of hexanes:ethyl acetate).
-
Load the crude product onto the column and elute. The nonpolar trans-1-Phenyl-1-pentene will elute first.
-
Collect fractions and analyze by TLC to identify the pure product.
-
-
Vacuum Distillation (Optional):
-
Rationale: For achieving very high purity by separating the product from any non-volatile impurities or closely eluting compounds.
-
Given the boiling point of ~215°C, vacuum distillation is necessary to prevent decomposition at atmospheric pressure.
-
Caption: General workflow for synthesis and purification.
Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any chemical reagent.
-
Hazards: trans-1-Phenyl-1-pentene is classified as a flammable liquid and vapor.[11][12] It may cause irritation to the skin, eyes, and respiratory tract. Aspiration may be a hazard if swallowed.[11]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12] Keep away from heat, sparks, and open flames. Use spark-proof tools and explosion-proof equipment.[11][12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[11][12]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
Conclusion
trans-1-Phenyl-1-pentene is a valuable compound with well-defined physical and chemical properties. Its dual functionality—a reactive trans-alkene and a stable aromatic ring—makes it a versatile substrate for organic synthesis. The protocols and data provided in this guide offer a robust framework for its safe handling, synthesis, purification, and characterization, empowering researchers to confidently integrate this molecule into their development pipelines.
References
-
Cheméo. Chemical Properties of trans-1-Phenyl-1-pentene (CAS 16002-93-0). [Link][5]
-
PubChem. Penten-1-ylbenzene | C11H14 | CID 5370618. [Link][6]
-
LookChem. Cas 16002-93-0,TRANS-1-PHENYL-1-PENTENE. [Link][7]
-
West Liberty University. Material Safety Data Sheet - 1-Pentene. [Link][11]
-
Doc Brown's Chemistry. Infrared spectrum of pent-1-ene. [Link][8]
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